1,4-Bis[(2-naphthyloxy)acetyl]piperazine
Description
1,4-Bis[(2-naphthyloxy)acetyl]piperazine is a symmetric piperazine derivative featuring two (2-naphthyloxy)acetyl substituents at the 1,4-positions of the piperazine ring. The compound’s structure incorporates bulky naphthyl groups, which confer enhanced lipophilicity compared to phenyl-containing analogs. This property may influence its solubility, bioavailability, and interactions in biological or material systems.
Properties
Molecular Formula |
C28H26N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H26N2O4/c31-27(19-33-25-11-9-21-5-1-3-7-23(21)17-25)29-13-15-30(16-14-29)28(32)20-34-26-12-10-22-6-2-4-8-24(22)18-26/h1-12,17-18H,13-16,19-20H2 |
InChI Key |
DSECNMKXRKHTJV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Unlike aminopropyl derivatives (e.g., 1,4-Bis(3-aminopropyl)piperazine), the acetylated naphthyloxy groups eliminate basicity, which may alter biological targeting or material applications .
- Thiadiazole -containing analogs (e.g., C₂₂H₂₂N₆S₄) demonstrate antimicrobial activity, suggesting that the target compound’s naphthyl groups could similarly influence bioactivity through hydrophobic interactions .
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